REACTION_CXSMILES
|
[CH:1]([SH:4])([CH3:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].F[C:12]1[C:17]([F:18])=[CH:16][CH:15]=[CH:14][N:13]=1>CN(C)C=O>[F:18][C:17]1[C:12]([S:4][CH:1]([CH3:3])[CH3:2])=[N:13][CH:14]=[CH:15][CH:16]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
220.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)S
|
Name
|
|
Quantity
|
388.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
301 g
|
Type
|
reactant
|
Smiles
|
FC1=NC=CC=C1F
|
Name
|
|
Quantity
|
4300 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice water ethyl acetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
After stirring for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise slowly to room temperature
|
Type
|
STIRRING
|
Details
|
is stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the phases are washed four times with ethyl acetate and ice-water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
After filtering
|
Type
|
CONCENTRATION
|
Details
|
concentrating by evaporation
|
Type
|
CUSTOM
|
Details
|
the resulting crude product (510 g) is purified by column chromatography (ethyl acetated hexane 1:9)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=NC=CC1)SC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 327.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |